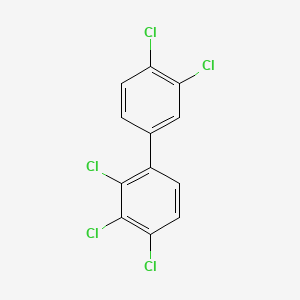

2,3,3',4,4'-Pentachlorobiphenyl

概要

説明

2,3,3’,4,4’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and bioaccumulation in ecosystems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’-Pentachlorobiphenyl, was historically conducted through batch processes in large reactors. The biphenyl substrate was chlorinated using chlorine gas, and the reaction was monitored to ensure the correct chlorination pattern. The product was then purified through distillation and other separation techniques .

化学反応の分析

Types of Reactions: 2,3,3’,4,4’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions using microbial or chemical reductants.

Common Reagents and Conditions:

Reductive Dechlorination: Common reagents include zero-valent iron, hydrogen gas, and specific strains of anaerobic bacteria.

Major Products:

Reductive Dechlorination: The major products are lower-chlorinated biphenyls and biphenyl itself.

Oxidation: Hydroxylated biphenyls are the primary products.

科学的研究の応用

Toxicological Studies

Endocrine Disruption

Research indicates that 2,3,3',4,4'-Pentachlorobiphenyl can disrupt endocrine function. A study involving Wistar rats demonstrated that exposure to this compound resulted in impaired thyroid hormone levels and structural damage to thyroid tissues. The study found that serum levels of thyroxine (T4) decreased significantly in treated groups, indicating a dose-dependent relationship with exposure levels .

Mitochondrial Dysfunction

Further investigations have shown that exposure to this compound leads to mitochondrial damage in thyroid cells. The expression of genes involved in mitochondrial respiratory functions was notably reduced in PCB-treated groups. This suggests potential mechanisms through which PCBs may contribute to metabolic disorders .

Environmental Monitoring

Analytical Reference Material

this compound is utilized as a certified reference material for environmental analysis. It is critical for calibrating analytical methods used to detect PCBs in various matrices such as soil and water. The compound's stability and well-characterized properties make it an essential standard for ensuring the accuracy of environmental monitoring efforts .

Pollution Studies

As a persistent organic pollutant (POP), this compound has been studied in various environmental contexts. Its presence in sediment and biota samples helps researchers understand the extent of PCB contamination and its ecological impacts. Monitoring these compounds aids in assessing the effectiveness of remediation strategies in polluted environments .

Analytical Chemistry

Chromatographic Analysis

The compound is frequently analyzed using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are essential for quantifying PCB concentrations in environmental samples. The ability to separate and identify PCBs like this compound is crucial for regulatory compliance and health risk assessments .

Development of Detection Methods

Research into new analytical techniques often involves this compound as a model compound. Its chemical properties facilitate the development of sensitive detection methods that can be applied to other similar compounds within the PCB family. This includes advancements in mass spectrometry and immunoassays designed for detecting low concentrations of PCBs in complex matrices .

Case Studies

作用機序

2,3,3’,4,4’-Pentachlorobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism. This leads to the production of reactive oxygen species and subsequent oxidative stress, which can result in cellular damage and disruption of endocrine functions .

類似化合物との比較

- 2,3,4,4’,5-Pentachlorobiphenyl

- 3,3’,4,4’,5-Pentachlorobiphenyl

- 2,2’,3,3’,4-Pentachlorobiphenyl

Comparison: 2,3,3’,4,4’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other pentachlorobiphenyls, it has distinct toxicological profiles and environmental behaviors. For instance, its binding affinity to the aryl hydrocarbon receptor and subsequent toxic effects can differ significantly from other congeners .

生物活性

2,3,3',4,4'-Pentachlorobiphenyl (PCB 118) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 congeners known for their environmental persistence and potential toxicity. This compound has garnered significant attention due to its biological activity and implications for human health and environmental safety.

Chemical Structure and Properties

- Molecular Formula : C12H4Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Chlorination Pattern : The compound features five chlorine atoms substituted on the biphenyl structure.

Interaction with Aryl Hydrocarbon Receptor (AhR)

PCB 118 is known to interact with the aryl hydrocarbon receptor (AhR), a key regulator in xenobiotic metabolism. This interaction can lead to the activation of genes involved in detoxification processes. However, it can also disrupt normal cellular functions, leading to adverse effects such as:

- Altered Gene Expression : Activation of AhR results in the expression of cytochrome P450 enzymes that metabolize PCBs.

- Toxic Metabolites : Metabolites such as 3-hydroxy (OH)-CB118 and 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) exhibit reduced AhR activation potential compared to PCB 118 itself, indicating a complex relationship between parent compounds and their metabolites regarding toxicity .

Case Studies and Research Findings

- Carcinogenic Potential : Epidemiological studies suggest that PCB exposure is associated with increased cancer risks, particularly liver and lung cancers. For instance, a study on individuals exposed to PCBs revealed a statistically significant increase in liver cancer mortality .

- Animal Studies : Research involving rat models has demonstrated that PCB 118 can induce hepatocellular adenomas and carcinomas. Ingestion or injection of PCBs has been linked to enhanced incidences of preneoplastic lesions in the liver .

- Neurodevelopmental Effects : Certain metabolites of PCB 118 have been implicated in neurodevelopmental toxicity. For example, 4-OH-CB107 has shown neurotoxic effects in various studies .

Biodegradation and Environmental Impact

The persistence of PCBs in the environment raises concerns about their accumulation in biological systems. Recent studies have highlighted the potential for biodegradation of PCB 118 by specific microbial strains. For instance:

- Biodegradation Rate : A study indicated that a microbial consortium could degrade PCB 118 at a rate of approximately 23.9% within four hours under optimal conditions .

Summary Table of Biological Effects

特性

IUPAC Name |

1,2,3-trichloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDHRBRBACOVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038306 | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-14-4 | |

| Record name | PCB 105 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4,4'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S596V3MLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: The provided research articles primarily focus on the biological effects and environmental fate of PCB 105. Information regarding its material compatibility and stability under specific conditions would likely be found in material safety data sheets or specialized chemical databases.

ANone: 2,3,3',4,4'-Pentachlorobiphenyl is not known to possess catalytic properties and has no known applications in catalysis. The provided research does not involve computational studies like QSAR modeling for this specific congener.

ANone: Research indicates that the position and number of chlorine atoms on the biphenyl rings significantly influence PCB congeners' biological activity. [, , ] For example, non-ortho PCBs, lacking chlorine atoms in the ortho positions (2, 2’, 6, 6’), tend to be more potent AhR agonists than mono-ortho PCBs like this compound. [, ] The presence of chlorine atoms in specific positions can impact the molecule's planarity and its ability to fit into the AhR binding pocket, thus affecting its potency. []

ANone: PCB 105, along with other PCBs, is subject to stringent regulations due to their persistence, bioaccumulation potential, and toxicity. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of PCBs globally. [Refer to relevant regulatory bodies like the EPA for specific guidelines on handling and disposal.]

ANone: PCB 105 exhibits toxicological effects on various organ systems. In chicken embryos, it caused increased mortality and developmental abnormalities. [] In rats, exposure led to liver damage, altered liver enzyme activity, thyroid abnormalities, and neurotransmitter disruptions. [, , ] Furthermore, PCB 105 can persist in the environment and bioaccumulate in the food chain, posing risks to wildlife and humans. [, ]

ANone: PCBs, including PCB 105, are persistent environmental pollutants that can bioaccumulate in the food chain, posing risks to wildlife and human health. [, , ] They can cause a range of adverse effects, including endocrine disruption, immune suppression, and developmental abnormalities. [] Alternatives to PCBs have been developed for various applications, such as dielectric fluids and flame retardants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。